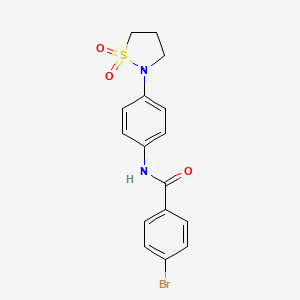

4-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a chemical compound that belongs to the class of benzamides. It is a potent inhibitor of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is an important enzyme that plays a crucial role in regulating the acetylation of proteins, which in turn affects various cellular processes. The inhibition of HDAC6 by 4-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Aplicaciones Científicas De Investigación

Novel Compound Synthesis and Antimicrobial Activity

A study explored the synthesis of novel derivatives with potential anti-tubercular activity, employing ultrasound-assisted synthesis techniques. Although the specific compound "4-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide" was not directly mentioned, the research into similar compounds indicates a broader interest in developing new antimicrobial agents through innovative synthesis methods (Nimbalkar et al., 2018).

Chemical Synthesis Techniques

Research into the synthesis of complex compounds often involves halogenated components due to their reactivity and utility in constructing pharmacologically active molecules. A practical synthesis method for a CCR5 antagonist highlights the role of brominated intermediates in facilitating chemical reactions, showcasing the importance of halogenated compounds in medicinal chemistry and drug development (Ikemoto et al., 2005).

Antimicrobial Analog Synthesis

The microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine demonstrates the potential of incorporating specific halogenated and sulfur-containing moieties for enhancing antimicrobial activity. This approach underlines the significance of structural modification in drug design, particularly for combating microbial resistance (Desai et al., 2013).

Coordination Chemistry and Material Synthesis

The synthesis and characterization of metal complexes with halogenated ligands, such as "4-bromo-N-(di(alkyl/aryl)carbamothioyl) benzamide derivatives," offer insights into the interplay between organic ligands and metals. These studies contribute to the understanding of coordination chemistry and its applications in creating materials with novel properties (Binzet et al., 2009).

Catalysis and Reaction Mechanisms

Research into palladium-catalyzed intermolecular amidation of aryl halides provides an example of how specific compounds can be utilized to study reaction mechanisms and catalysis. Such work is crucial for advancing synthetic methodologies, potentially leading to more efficient and sustainable chemical processes (Yin & Buchwald, 2002).

Propiedades

IUPAC Name |

4-bromo-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O3S/c17-13-4-2-12(3-5-13)16(20)18-14-6-8-15(9-7-14)19-10-1-11-23(19,21)22/h2-9H,1,10-11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAJUEFWJYAUPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-5-(trifluoromethyl)benzoate](/img/structure/B2681954.png)

![2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2681959.png)

![Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)

![3-(3,4-dimethoxyphenethyl)-6-morpholino-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2681969.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide](/img/structure/B2681970.png)

![5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2681974.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenoxypropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2681975.png)